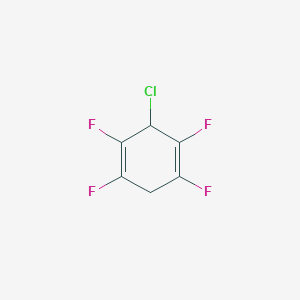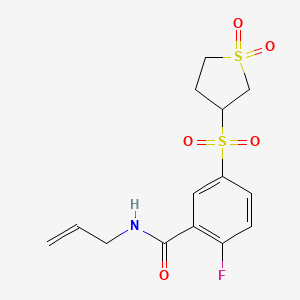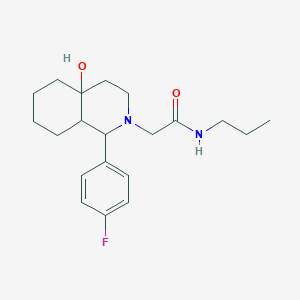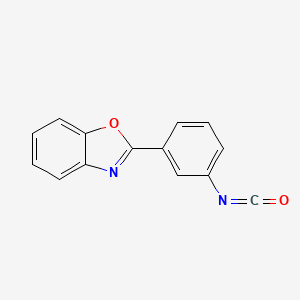
Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- is a chemical compound with the molecular formula C13H11Cl2NO3S It is a derivative of benzenesulfonamide, characterized by the presence of two chlorine atoms at the 2 and 4 positions, a hydroxyphenyl group at the N-position, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 2-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
2,4-dichlorobenzenesulfonyl chloride+2-hydroxyanilinetriethylamineBenzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions will yield corresponding oxidized or reduced products.
Scientific Research Applications
Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Biological Research: It is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme, while the sulfonamide group interacts with other parts of the enzyme, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(3-methoxyphenyl)-benzenesulfonamide
- 2,4-Dichloro-N-(5-chloro-2-hydroxyphenyl)-benzenesulfonamide
- 2,4-Dichloro-N-(4-methoxybenzyl)-benzenesulfonamide
Uniqueness
Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its hydroxyphenyl group enhances its ability to form hydrogen bonds, making it a potent inhibitor in biological systems compared to its analogs.
This detailed article provides a comprehensive overview of Benzenesulfonamide, 2,4-dichloro-N-(2-hydroxyphenyl)-N-methyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
915372-81-5 |
|---|---|
Molecular Formula |
C13H11Cl2NO3S |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-hydroxyphenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-16(11-4-2-3-5-12(11)17)20(18,19)13-7-6-9(14)8-10(13)15/h2-8,17H,1H3 |
InChI Key |
IROYPZQSVYJQBH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-(Hydroxyimino)bis[1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12624021.png)



![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidine](/img/structure/B12624034.png)
![1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester](/img/structure/B12624036.png)


![4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624059.png)
![1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12624065.png)
![(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12624067.png)

![3-Hydroxy-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12624083.png)
